N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE

Descripción general

Descripción

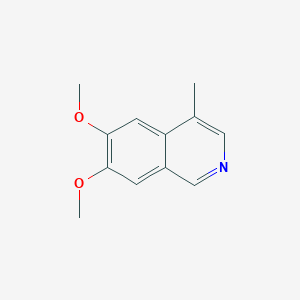

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of 2-aminopyrimidine derivatives, which are known for their broad-spectrum antimicrobial properties .

Métodos De Preparación

The synthesis of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the use of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis typically involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of palladium-catalyzed Buchwald-Hartwig amination conditions, which employ dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Análisis De Reacciones Químicas

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include methylsulfonyl derivatives and guanidines .

Aplicaciones Científicas De Investigación

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities. In biology and medicine, it has shown promise as an antimicrobial agent, with activity against a variety of microbial pathogens . Additionally, it has been investigated for its potential use in treating neglected tropical diseases such as human African trypanosomiasis and malaria . The compound’s versatility also extends to industrial applications, where it is used in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Bcr-Abl kinase, which is involved in the proliferation of cancer cells . The compound’s antimicrobial properties are attributed to its ability to disrupt the synthesis of nucleic acids and proteins in microbial cells, leading to cell death .

Comparación Con Compuestos Similares

N-(PROP-2-YN-1-YL)PYRIMIDIN-2-AMINE can be compared with other 2-aminopyrimidine derivatives, such as imatinib and other substituted pyrimidines. Imatinib, for example, is a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia . Other similar compounds include substituted pyrimidines with antifungal, pesticidal, and enzyme inhibitory activities .

Propiedades

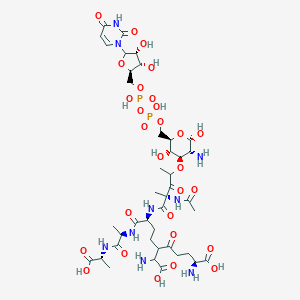

IUPAC Name |

N-prop-2-ynylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-8-7-9-5-3-6-10-7/h1,3,5-6H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRJEKAFWDHMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)